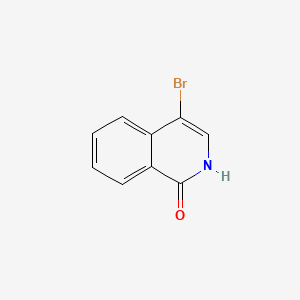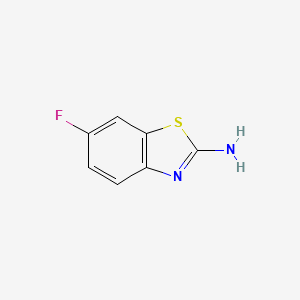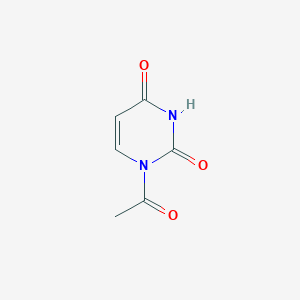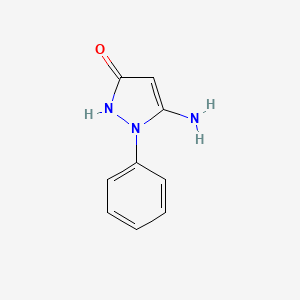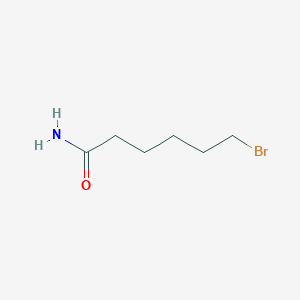
2-Bromo-6-fluoronaphthalene
Overview
Description
2-Bromo-6-fluoronaphthalene, commonly referred to as 2BFN, is an organic compound that is widely used in organic synthesis, particularly in the synthesis of pharmaceuticals. It is a brominated derivative of naphthalene and has a wide range of applications due to its unique properties.
Scientific Research Applications
Fluorescent Labelling in Analytical Chemistry :
- 2-Bromoacetyl-6-methoxynaphthalene, a derivative, has been used as a fluorogenic labelling reagent in high-performance liquid chromatography (HPLC) for the separation of biologically active carboxylic acids, including fatty and bile acids. This compound reacts with carboxylic acids to form fluorescent esters, allowing for their separation and detection in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
- In a similar application, 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) was utilized as a fluorogenic labelling reagent for the HPLC analyses of certain acids in pharmaceutical formulations, demonstrating its suitability for sensitive and selective analysis (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Spectroscopic Analysis :
- A study on 1-bromo 4-fluoronaphthalene, closely related to 2-Bromo-6-fluoronaphthalene, involved the recording of its FTIR and FT-Raman spectra. The research aimed to interpret these spectra with normal coordinate analysis based on density functional theory (DFT), aiding in the understanding of its vibrational modes (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Molecular Interactions and Reactions :
- The behavior of various naphthalene derivatives, including 3-Bromo-1-fluoronaphthalene (prepared from a 2-bromo isomer), was examined for their reaction with alkyllithium compounds. This study provided insights into the chemical properties and potential applications of such compounds in organic synthesis (Leroux, Mangano, & Schlosser, 2005).
Pharmaceutical Analysis and Quality Control :
- The use of 2-bromoacetyl-6-methoxynaphthalene in the analysis of bile acids in pharmaceuticals and human bile samples via HPLC highlights its importance in pharmaceutical quality control and clinical analysis (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).
Potential in Cancer Research :
- A study on 2-bromo-6-methoxynaphthalene (2BMN), a related compound, explored its vibrational and electronic properties using DFT methods, suggesting its potential as an anti-cancer drug. Molecular docking studies indicated that 2BMN exhibits anti-cancer activities, highlighting its potential in pharmaceutical research (Saji, Prasana, Muthu, & George, 2021).
Mechanism of Action
Safety and Hazards
The safety information for 2-Bromo-6-fluoronaphthalene includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competition drugs . It can be used to treat lipid abnormalities in patients with kidney disease, and can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL . It is also used in the synthesis of a pyrrole analgesic, which has a significant effect on the treatment of chronic pain . Furthermore, it is used in the synthesis of a liquid crystal active component. The liquid crystal added to the component is highly dispersible and easy to crystallize, and such a liquid crystal can greatly reduce extreme voltage and high responsiveness .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluoronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with biomolecules. The bromo-terminal of this compound acts as an electrophilic site, interacting with iodine ions in perovskite via noncovalent halogen bonds . This interaction is crucial for modulating the electronic properties of the material, making it suitable for use in semiconducting applications. Additionally, the fused ring structure of naphthalene in this compound can accommodate electron density, further enhancing its interaction with biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with iodine ions in perovskite can lead to changes in the band structure at the interface, affecting the overall cellular response . These interactions can result in alterations in cell signaling pathways, potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromo-terminal of the compound interacts with iodine ions via noncovalent halogen bonds, while the naphthalene ring accommodates electron density attracted from the perovskite . This interaction induces a more favorable band structure at the interface, which can influence the electronic properties of the material. Additionally, the fluorination of this compound may lead to increased intermolecular interactions via hydrogen bonding and π–π interactions, further enhancing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can act as an interfacial modulator for perovskite solar cells through post-treatment, indicating its stability in specific conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced electronic properties and improved charge transport in semiconducting materials . At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in animal studies. Understanding the dosage effects of this compound is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with iodine ions in perovskite via noncovalent halogen bonds is a key aspect of its metabolic activity . Additionally, the fluorination of this compound may influence metabolic flux and metabolite levels, further impacting its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form noncovalent halogen bonds with iodine ions plays a crucial role in its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interaction with iodine ions and its ability to accommodate electron density from the perovskite influence its localization within specific cellular compartments . These interactions can affect the activity and function of this compound, making it a valuable tool for studying subcellular processes.
properties
IUPAC Name |
2-bromo-6-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJAZWLCCNCVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323089 | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324-41-4 | |
| Record name | 324-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-bromo-6-fluoronaphthalene interact with the perovskite material and what are the downstream effects on the solar cell performance?
A1: this compound acts as an interfacial modulator in p-MPSCs. The bromine atom in the molecule acts as an electrophilic site and forms a noncovalent halogen bond with the iodine ions present in the perovskite material []. This interaction facilitates electron density transfer from the perovskite to the naphthalene ring system, inducing a favorable band structure modification at the perovskite/carbon interface []. This results in enhanced hole extraction from the perovskite layer and a reduction in interfacial nonradiative recombination, ultimately leading to improved power conversion efficiency (PCE) in the solar cell devices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



